ADP-D-ribose -

ADP-D-ribose

Catalog Number: EVT-1542098
CAS Number:
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and D-ribofuranos-5-yl as the sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an ADP. It is a conjugate acid of an ADP-D-ribose(2-).
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Source and Classification

Adenosine diphosphate ribose is primarily synthesized in cells through the enzymatic cleavage of nicotinamide adenine dinucleotide. It can also be produced chemically or enzymatically in laboratory settings. In terms of classification, it falls under the category of nucleotides, specifically as a ribonucleotide due to its ribose sugar component.

Synthesis Analysis

Methods and Technical Details

The synthesis of adenosine diphosphate ribose can be approached through both chemical and enzymatic methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as poly(ADP-ribose) polymerases (PARPs) that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. This process is crucial for post-translational modifications in cells .
  2. Chemical Synthesis: Recent advancements have introduced several chemical methods for synthesizing adenosine diphosphate ribose, including:
    • Biomimetic Ribosylation: A two-step modular synthesis approach that utilizes ionic liquid systems to facilitate ribosylation reactions without the need for specialized equipment .
    • Protecting-Group-Free Synthesis: This method simplifies the synthesis process by eliminating the need for protecting groups, thereby streamlining the production of adenosine diphosphate ribose and its derivatives .

These methods have shown varying yields and efficiencies, with some achieving high yields (up to 86%) in simpler reaction conditions .

Molecular Structure Analysis

Structure and Data

Adenosine diphosphate ribose consists of an adenosine moiety linked to two phosphate groups and a ribose sugar. Its molecular formula is C10_{10}H13_{13}N5_5O7_{7}P2_2, and it has a molar mass of approximately 427.2 g/mol.

  • Structural Features:
    • The molecule contains a purine base (adenine), which is attached to a ribose sugar.
    • The ribose sugar is phosphorylated at the 5' position, forming a diphosphate group.

This structure allows adenosine diphosphate ribose to participate effectively in various biochemical reactions, particularly those involving energy transfer and signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Adenosine diphosphate ribose participates in several key biochemical reactions:

  1. ADP-Ribosylation: This reaction involves the transfer of an ADP-ribose unit to target proteins, altering their function. It is catalyzed by enzymes such as PARPs and can affect cellular processes like DNA repair and apoptosis .
  2. Poly(ADP-ribose) Formation: In this process, multiple units of adenosine diphosphate ribose are linked together to form poly(ADP-ribose), which serves as a signaling molecule in response to DNA damage .
  3. Chemical Modifications: Chemical synthesis often involves modifying the hydroxyl groups on the ribose or phosphate groups to create analogs with specific properties or activities .
Mechanism of Action

Process and Data

The mechanism of action for adenosine diphosphate ribose primarily revolves around its role as a substrate for ADP-ribosylation:

  • Enzymatic Activation: Enzymes like PARPs recognize DNA strand breaks and utilize nicotinamide adenine dinucleotide to produce adenosine diphosphate ribose.
  • Modification of Target Proteins: Once synthesized, adenosine diphosphate ribose is transferred to target proteins, leading to conformational changes that can activate or inhibit their functions.
  • Cellular Response: This modification plays a critical role in signaling pathways that regulate cell survival, proliferation, and apoptosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Adenosine diphosphate ribose typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but may have limited solubility in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.

Relevant data indicate that its stability and reactivity are influenced by environmental factors such as pH and ionic strength, which can affect its biological activity .

Applications

Scientific Uses

Adenosine diphosphate ribose has several significant applications in scientific research:

  1. Cell Biology: It serves as a crucial molecule for studying cellular responses to DNA damage and repair mechanisms.
  2. Drug Development: Analogues of adenosine diphosphate ribose are being explored as potential therapeutics for conditions like cancer, where modulation of ADP-ribosylation pathways could enhance treatment efficacy .
  3. Biochemical Assays: It is used in various assays to monitor ADP-ribosylation events within cells, providing insights into cellular signaling pathways.
Introduction to ADP-D-Ribose

Definition and Chemical Structure of ADP-D-Ribose

ADP-D-ribose (ADPR) is a nucleotide-sugar molecule consisting of adenosine diphosphate (ADP) covalently linked to a D-ribose moiety via a pyrophosphate bond (chemical formula: C₁₅H₂₃N₅O₁₄P₂; molecular weight: 559.32 g/mol). The structure features:

  • A β-configuration at the anomeric carbon (C1'') of ribose
  • A high-energy α(1→1'') glycosidic linkage between ribose and the nicotinamide group in its NAD⁺ precursor
  • Ester bonds forming ADP from adenine, ribose, and diphosphate groups

This molecular architecture enables ADPR to serve as a building block for protein modifications and a signaling molecule. The compound exists in both open-chain and furanose ring forms, with the latter predominating under physiological conditions [1] [4] [7].

Table 1: Chemical Identifiers of ADP-D-Ribose

PropertyIdentifier
IUPAC NameAdenosine 5'-[3-(D-ribofuranos-5-O-yl) dihydrogen diphosphate]
CAS Registry Number20762-30-5
SynonymsADPR; Adenosine diphosphoribose; ADP-ribose; 5-(Adenosine 5'-pyrophosphoryl)-D-ribose
Chemical FormulaC₁₅H₂₃N₅O₁₄P₂
PubChem CID33576
ChEBI IDCHEBI:16960

Historical Discovery and Evolutionary Conservation

The discovery of ADP-D-ribose is intertwined with the study of diphtheria toxin and nuclear polymers:

  • 1960s: Identification of ADPR's role in:
  • Corynebacterium diphtheriae toxin mechanism (Collier & Pappenheimer, 1964) [2]
  • Poly-ADP-ribose (PAR) polymers in vertebrate nuclei (Chambon et al., 1963) [2] [5]
  • Evolutionary studies reveal:
  • Three enzyme superfamilies catalyze ADP-ribosylation: ADP-ribosyltransferases (ARTs), Sirtuins, and TM1506 proteins [2]
  • Last Eukaryotic Common Ancestor (LECA) possessed multiple PARP homologs with roles in DNA repair [5]
  • Bacterial conflict systems (e.g., toxin-antitoxin modules) drove early diversification of ARTs [2]

Phylogenetic analyses confirm ADPR metabolism's conservation across all eukaryotic supergroups, with gene loss events in specific lineages (e.g., Saccharomyces cerevisiae) [5]. Key evolutionary adaptations include:

  • Acquisition of PARP family before LECA
  • Lateral gene transfers of bacterial ARTs into eukaryotic genomes
  • Functional specialization into epigenetic regulation (e.g., PARP1) and immunity (e.g., Gig2-like ARTs) [2]

Biological Significance in Cellular Processes

Post-Translational Modification (ADP-Ribosylation)

ADP-D-ribose serves as the fundamental unit for protein modifications catalyzed by PARPs and ARTs:

  • Mono-ADP-ribosylation (MARylation): Transfer of single ADPR to target proteins
  • Modifies arginine, glutamate, aspartate, serine, or cysteine residues [6]
  • Regulates protein function in transcriptional control and infection response [3]
  • Poly-ADP-ribosylation (PARylation): Formation of ADPR chains
  • Catalyzed primarily by PARP1, PARP2, and tankyrases [5] [6]
  • Generates branched polymers exceeding 200 units [5]
  • Functional consequences:
  • Charge repulsion: PARylation disrupts DNA-protein interactions (e.g., automodified PARP1 dissociates from DNA) [6]
  • Scaffolding: PAR chains recruit repair proteins via PAR-binding motifs (PBMs: WWE, PBZ, BRCT) [6]

Signaling and Second Messenger Functions

ADPR acts as a calcium-mobilizing messenger:

  • TRPM2 ion channel activation:
  • ADPR is the most potent agonist of this cation channel [4]
  • Binding occurs at NUDT9-H homology domain in the channel protein
  • Triggers Ca²⁺ influx during oxidative stress responses [4]
  • Synergy with cyclic ADPR:
  • Cyclic ADPR (cADPR) enhances ADPR-mediated TRPM2 activation [4]
  • Both molecules modulate immune cell responses and thermosensation

Metabolic and Energetic Roles

ADPR metabolism intersects with cellular energy pathways:

  • Pentose Phosphate Pathway (PPP):
  • Generates D-ribose-5-phosphate for nucleotide synthesis [9]
  • Limited glucose-6-phosphate dehydrogenase (G6PDH) expression in tissues like myocardium creates dependence on ribose salvage [9]
  • Mitochondrial energy recovery:
  • Supplemental D-ribose bypasses PPP to restore adenine nucleotide pools [9]
  • Accelerates ATP regeneration in ischemic tissues [9]

Dynamic Regulation: Synthesis and Degradation

ADPR homeostasis is maintained by opposing enzymatic activities:

  • Synthesis:
  • PARPs use NAD⁺ as substrate to form ADPR-protein conjugates
  • CD38 generates free ADPR from NAD⁺ and cyclic ADPR [4]
  • Degradation:
  • Poly(ADP-ribose) glycohydrolase (PARG): Cleaves PAR chains to free ADPR [3]
  • ADP-ribosylhydrolases (ARHs): Remove terminal ADPR from modified proteins [3]
  • Macrodomain proteins (TARG1, MacroD1/2): Hydrolyze aspartate/glutamate-linked ADPR [3]

Table 2: Enzymes Regulating ADPR Turnover

Enzyme ClassKey ExamplesSubstrate SpecificityBiological Role
Poly(ADP-ribose) polymerasesPARP1, PARP2, TankyraseNAD⁺DNA repair, telomere maintenance
GlycohydrolasesPARGPAR chainsPAR catabolism
ADP-ribosylhydrolasesARH1Arg-MARMAR removal
Macrodomain hydrolasesMacroD1/2, TARG1Asp/Glu-MARMAR demodification

Properties

Product Name

ADP-D-ribose

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

SRNWOUGRCWSEMX-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N

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